molecular formula C10H13ClFNO B1449744 (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 1260619-17-7

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1449744
CAS No.: 1260619-17-7
M. Wt: 217.67 g/mol
InChI Key: RRDLUHKAJWPKCW-PPHPATTJSA-N
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Description

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated N-heterocycles It is characterized by the presence of a fluorophenoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method reported involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, dichloroethane as the solvent, and silver carbonate as the base . This method is advantageous due to its moderate to good yields and excellent regioselectivity.

Industrial Production Methods

Industrial production methods for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)piperidine hydrochloride
  • 2-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride

Uniqueness

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLUHKAJWPKCW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260619-17-7
Record name Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260619-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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